molecular formula C4H4N2O2 B1201783 2-nitro-1H-pyrrole CAS No. 5919-26-6

2-nitro-1H-pyrrole

Cat. No.: B1201783
CAS No.: 5919-26-6
M. Wt: 112.09 g/mol
InChI Key: FTBBGQKRYUTLMP-UHFFFAOYSA-N
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Description

2-Nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with a nitro group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of pyrrole using a nitrating agent such as nitric acid in the presence of a catalyst. Another method includes the reaction of pyrrole with nitroalkenes under specific conditions to yield the desired nitro-substituted product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes, where pyrrole is treated with nitric acid or other nitrating agents under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino-substituted pyrroles, and various halogenated pyrrole compounds.

Scientific Research Applications

2-Nitro-1H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Nitro-1H-pyrrole (C4_4H4_4N2_2O2_2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a nitro group at the 2-position of the pyrrole ring, which significantly influences its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C4_4H4_4N2_2O2_2
  • Molecular Weight : 100.08 g/mol
  • CAS Number : 97-20-9

The presence of the nitro group enhances its electrophilicity, making it a potential candidate for various biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, research indicates that compounds with a pyrrole backbone exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of pyrrole, including this compound, showed promising results against drug-resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

A notable study reported that this compound derivatives exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that the compound's cytotoxicity was dose-dependent.

Cell LineIC50 (µM)
HeLa10
MCF-715
HT-2912

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as tyrosinase, which plays a crucial role in melanin synthesis and has implications in skin disorders and cancer .
  • Interaction with DNA : There is evidence suggesting that nitropyrroles can intercalate into DNA, potentially leading to mutagenic effects and apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized various pyrrole derivatives and evaluated their antimicrobial activity. Among these, this compound displayed notable efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

A comprehensive evaluation conducted by Lee et al. focused on the anticancer properties of pyrrole derivatives, including this compound. The study revealed that the compound effectively inhibited cell proliferation in multiple cancer cell lines through apoptosis induction .

Properties

IUPAC Name

2-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-6(8)4-2-1-3-5-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBBGQKRYUTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207929
Record name 1H-Pyrrole, 2-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5919-26-6
Record name Pyrrole, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitropyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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